molecular formula C12H14N2O5 B13455502 Glycyl-N-[(benzyloxy)carbonyl]glycine CAS No. 732921-87-8

Glycyl-N-[(benzyloxy)carbonyl]glycine

Cat. No.: B13455502
CAS No.: 732921-87-8
M. Wt: 266.25 g/mol
InChI Key: QNDKZOSHOHEDCD-UHFFFAOYSA-N
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Description

Glycyl-N-[(benzyloxy)carbonyl]glycine, also known as N-[(benzyloxy)carbonyl]glycylglycine, is a derivative of glycine, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the glycine molecule. It is commonly used in peptide synthesis and serves as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-[(benzyloxy)carbonyl]glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group. This is achieved by reacting glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the protected glycine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-[(benzyloxy)carbonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-N-[(benzyloxy)carbonyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-N-[(benzyloxy)carbonyl]glycine involves its role as a protected glycine derivative. The benzyloxycarbonyl group protects the amino group of glycine, allowing it to participate in peptide synthesis without unwanted side reactions. The protecting group can be removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-N-[(benzyloxy)carbonyl]glycine is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

CAS No.

732921-87-8

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

2-[(2-aminoacetyl)-phenylmethoxycarbonylamino]acetic acid

InChI

InChI=1S/C12H14N2O5/c13-6-10(15)14(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,16,17)

InChI Key

QNDKZOSHOHEDCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C(=O)CN

Origin of Product

United States

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